Heptadeca-4,6-diynoic acid Heptadeca-4,6-diynoic acid
Brand Name: Vulcanchem
CAS No.: 84975-52-0
VCID: VC3959245
InChI: InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-10,15-16H2,1H3,(H,18,19)
SMILES: CCCCCCCCCCC#CC#CCCC(=O)O
Molecular Formula: C17H26O2
Molecular Weight: 262.4 g/mol

Heptadeca-4,6-diynoic acid

CAS No.: 84975-52-0

Cat. No.: VC3959245

Molecular Formula: C17H26O2

Molecular Weight: 262.4 g/mol

* For research use only. Not for human or veterinary use.

Heptadeca-4,6-diynoic acid - 84975-52-0

Specification

CAS No. 84975-52-0
Molecular Formula C17H26O2
Molecular Weight 262.4 g/mol
IUPAC Name heptadeca-4,6-diynoic acid
Standard InChI InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-10,15-16H2,1H3,(H,18,19)
Standard InChI Key RGDYQXRADMTROD-UHFFFAOYSA-N
SMILES CCCCCCCCCCC#CC#CCCC(=O)O
Canonical SMILES CCCCCCCCCCC#CC#CCCC(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Heptadeca-4,6-diynoic acid is systematically named according to IUPAC guidelines as heptadeca-4,6-diynoic acid, reflecting the positions of its triple bonds. Its molecular formula, C₁₇H₂₆O₂, corresponds to a 17-carbon chain with a terminal carboxylic acid group. The SMILES notation (CCCCCCCCCCC#CC#CCCC(=O)O) and InChIKey (RGDYQXRADMTROD-UHFFFAOYSA-N) further delineate its structure .

Physicochemical Properties

Key properties include:

  • Molecular weight: 262.4 g/mol

  • Melting point: 77–79°C

  • XLogP3-AA: 6 (indicating high lipophilicity)

  • Hydrogen bond donors/acceptors: 1 and 2, respectively

The compound’s low solubility in aqueous media and high thermal stability are attributed to its extended aliphatic chain and conjugated triple bonds .

Synthesis and Chemical Reactivity

Synthetic Routes

Heptadeca-4,6-diynoic acid is synthesized via alkyne coupling reactions, leveraging methodologies such as:

  • Cadiot-Chodkiewicz coupling: Utilizes copper(I) catalysts to join terminal alkynes and halides, as demonstrated in the synthesis of trideca-5,7-diyn-1-ol .

  • Sonogashira coupling: Palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, employed in generating polyunsaturated lactones .

For example, a palladium-catalyzed tandem alkyne-alkene cross-coupling/lactonization process using (Z)-3-iodopropenoic acid and hepta-1,3-diyne yielded γ-alkylidene butenolides, highlighting the adaptability of these methods for diynoic acid derivatives .

Functionalization and Derivatives

Derivatives such as methyl esters and lactones have been synthesized to enhance bioavailability. For instance, (4Z)-Lachnophyllum lactone, a structurally related compound, was produced via cyclization of (Z)-2-en-4,6-diynoic acid precursors, showcasing the compound’s versatility in generating bioactive molecules .

Biological Activity and Applications

CompoundActivity (EC₅₀ or IC₅₀)Target OrganismReference
(4Z)-Lachnophyllum lactone22.4 μMLeishmania infantum
(2Z)-Lachnophyllum ester75.3 mg/LMeloidogyne incognita

These findings suggest potential nematicidal and antiprotozoal applications for diynoic acids, contingent on further validation .

Agricultural and Industrial Uses

The lipophilic nature of heptadeca-4,6-diynoic acid makes it a candidate for polymer stabilizers or surfactants. Its derivatives have been explored in nematicidal formulations, with (2Z)-Lachnophyllum methyl ester showing efficacy comparable to commercial agents like abamectin .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Peaks at δ 3.65 ppm (t, J = 6.1 Hz) and δ 2.29 ppm (t) correspond to methylene groups adjacent to triple bonds .

  • IR Spectroscopy: Absorbance at 2244 cm⁻¹ (C≡C stretch) and 1705 cm⁻¹ (C=O stretch) .

Chromatographic Profiling

Ultra-high-performance liquid chromatography (UHPLC) with PDA-MS detection confirmed the presence of diynoic acid derivatives in plant extracts, with retention times of 7.014–8.160 minutes under reverse-phase conditions .

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